beta-Apo-13-carotenone beta-Apo-13-carotenone 13-apo-beta-carotenone is an apo carotenoid compound arising from oxidative degradation of the beta,beta-carotene skeleton at the 13-position. It is an apo carotenoid and an enone.
Brand Name: Vulcanchem
CAS No.: 17974-57-1
VCID: VC0007050
InChI: InChI=1S/C18H26O/c1-14(8-6-10-16(3)19)11-12-17-15(2)9-7-13-18(17,4)5/h6,8,10-12H,7,9,13H2,1-5H3/b10-6+,12-11+,14-8+
SMILES: CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=O)C)C
Molecular Formula: C₁₈H₂₆O
Molecular Weight: 258.4 g/mol

beta-Apo-13-carotenone

CAS No.: 17974-57-1

Cat. No.: VC0007050

Molecular Formula: C₁₈H₂₆O

Molecular Weight: 258.4 g/mol

* For research use only. Not for human or veterinary use.

beta-Apo-13-carotenone - 17974-57-1

CAS No. 17974-57-1
Molecular Formula C₁₈H₂₆O
Molecular Weight 258.4 g/mol
IUPAC Name (3E,5E,7E)-6-methyl-8-(2,6,6-trimethylcyclohexen-1-yl)octa-3,5,7-trien-2-one
Standard InChI InChI=1S/C18H26O/c1-14(8-6-10-16(3)19)11-12-17-15(2)9-7-13-18(17,4)5/h6,8,10-12H,7,9,13H2,1-5H3/b10-6+,12-11+,14-8+
Standard InChI Key UBTNVRPIHJRBCI-LUXGDSJYSA-N
Isomeric SMILES CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=O)C)/C
SMILES CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=O)C)C
Canonical SMILES CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=O)C)C

Chemical Identity and Structural Characteristics

Beta-apo-13-carotenone (C₁₈H₂₆O), with a molecular weight of 258.4 g/mol, belongs to the β-apocarotenoid family—eccentric cleavage products of β-carotene . Its structure features a conjugated polyene chain terminating in a ketone group at the 13th carbon, distinguishing it from central cleavage products like retinal . The compound’s lipophilic nature, evidenced by a predicted density of 0.945 g/cm³, facilitates interactions with hydrophobic binding pockets in nuclear receptors .

Computational docking studies comparing beta-apo-13-carotenone to RXRα ligands such as all-trans-retinoic acid (ATRA) demonstrate that its ketone group forms hydrogen bonds with residues in the ligand-binding domain (LBD), mimicking antagonist binding modes . This structural mimicry underpins its ability to compete with 9cRA, the endogenous RXRα agonist, at nanomolar affinities .

Biosynthesis and Metabolic Pathways

Beta-apo-13-carotenone originates from the enzymatic eccentric cleavage of β-carotene, a process distinct from the central cleavage catalyzed by β-carotene-15,15′-oxygenase (BCO1) . While BCO1 yields retinal, eccentric cleavage by enzymes like β-carotene-9',10'-oxygenase (BCO2) produces β-apocarotenals, which undergo oxidation to form β-apocarotenones . In rat intestinal mucosa homogenates, beta-apo-13-carotenone has been identified as a direct enzymatic cleavage product, though the specific enzyme remains uncharacterized .

Upon ingestion, beta-apo-13-carotenone is rapidly absorbed by intestinal cells but undergoes extensive metabolism. In Caco-2 cell models, the compound is degraded into unidentified metabolites, suggesting efficient enzymatic processing akin to retinal metabolism . This rapid turnover implies limited systemic bioavailability, confining its activity primarily to intestinal tissues .

Mechanism of RXRα Antagonism

Competitive Binding and Transcriptional Repression

Beta-apo-13-carotenone antagonizes RXRα by displacing 9cRA from the receptor’s ligand-binding pocket. In COS-1 and COS-7 cells transfected with RXRα and RXR response element (RXRE)-driven luciferase reporters, the compound reduced 9cRA-induced luciferase activity by 93% at equimolar concentrations (Table 1) . Competitive binding assays revealed a half-maximal inhibitory concentration (IC₅₀) of 7–8 nM, matching 9cRA’s affinity for RXRα .

Table 1: Antagonistic Effects of β-Apocarotenoids on 9cRA-Activated RXRα

Compound% Activation of 9cRA Alone
Beta-apo-13-carotenone7–9
Beta-cyclocitral83
Beta-apo-14’-carotenal75
Retinaldehyde31–78

Data compiled from triplicate experiments .

Allosteric Modulation and Tetramerization

Beyond competitive inhibition, beta-apo-13-carotenone induces RXRα tetramerization—a conformation associated with transcriptional silencing . Molecular dynamics simulations show that the compound stabilizes a tetrameric RXRα structure by occupying the LBD in a manner analogous to the synthetic antagonist UVI3003 . This tetramerization prevents coactivator recruitment, effectively silencing RXRα-responsive genes involved in lipid metabolism and inflammation .

Metabolic Fate and Cellular Uptake

Intestinal absorption studies using Caco-2 cell monolayers demonstrate that beta-apo-13-carotenone is rapidly internalized but metabolized within hours . Unlike β-apocarotenals, which are oxidized to carboxylic acids or reduced to alcohols, beta-apo-13-carotenone undergoes non-enzymatic degradation, yielding products yet to be fully characterized . This instability contrasts with its in vitro potency, suggesting that its biological effects may be localized to tissues with high β-carotene cleavage activity, such as the intestine or liver .

Physiological and Therapeutic Implications

Modulation of Nuclear Receptor Signaling

By antagonizing RXRα, beta-apo-13-carotenone may influence pathways governed by RXR heterodimers, including those involving peroxisome proliferator-activated receptors (PPARs) and liver X receptors (LXRs) . This modulation could impact lipid homeostasis, glucose metabolism, and immune responses, positioning the compound as a potential therapeutic agent for metabolic disorders .

Dietary Considerations

As a β-carotene metabolite, beta-apo-13-carotenone’s formation depends on dietary β-carotene intake and individual variations in carotenoid cleavage enzyme activity . Its presence in plasma after β-carotene consumption suggests a role in feedback regulation of vitamin A metabolism, potentially mitigating retinoid toxicity .

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